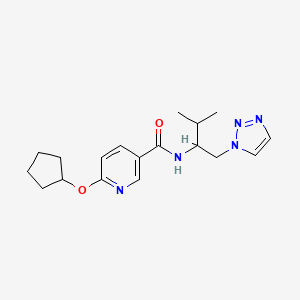
2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MTAN-1553 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide involves its ability to inhibit the activity of MTAN. MTAN is an enzyme that plays a crucial role in the metabolism of purines, which are essential for DNA synthesis and cell proliferation. Inhibition of MTAN leads to a decrease in the production of purines, which in turn reduces the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the metabolism of purines, leading to a decrease in the production of purines and a subsequent decrease in the growth of cancer cells. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide is its specificity for MTAN, making it a promising target for cancer therapy. However, the synthesis of this compound is complex and requires expertise in organic chemistry, making it challenging to produce in large quantities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy.
将来の方向性
Future research on 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide could focus on the development of more efficient synthesis methods to produce this compound in larger quantities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Moreover, the potential applications of this compound in other areas of medicine, such as infectious diseases, could also be explored.
合成法
The synthesis of 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide involves a multistep process that is complex and requires expertise in organic chemistry. The synthesis begins with the reaction of 4-(pyridin-2-yloxy)cyclohexanone with methylthioacetic acid, followed by the addition of N,N-dimethylacetamide and triethylamine. The resulting product is then treated with acetic anhydride, and the final compound is obtained after purification using column chromatography.
科学的研究の応用
2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide has been studied for its potential applications in the treatment of cancer, specifically as an inhibitor of the enzyme MTAN. MTAN is involved in the metabolism of purines, which are essential for DNA synthesis and cell proliferation. Inhibition of MTAN has been shown to reduce the growth of cancer cells, making it a promising target for cancer therapy.
特性
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-(4-pyridin-2-yloxycyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-13(22)20-16(10-12-25-2)18(23)21-14-6-8-15(9-7-14)24-17-5-3-4-11-19-17/h3-5,11,14-16H,6-10,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBPHHVBLYNBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)
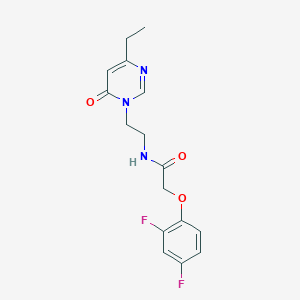
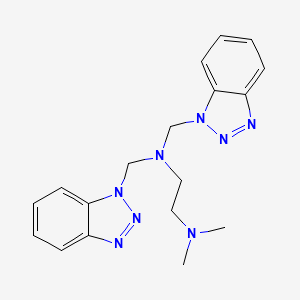
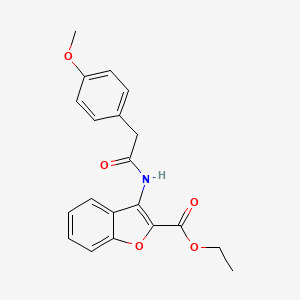

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2910989.png)

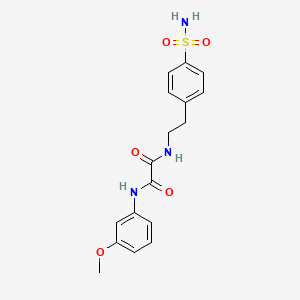
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)

![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)
